5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of aniline chemistry, which has its roots in the industrial exploitation of coal tar derivatives during the nineteenth century. Aniline itself, first isolated from indigo in the early 1800s, became the foundational starting material for an entire class of aromatic compounds that would revolutionize both chemical industry and scientific research. The evolution toward more complex substituted anilines, such as the compound under examination, represents the natural progression of synthetic organic chemistry toward increasingly sophisticated molecular architectures.
The specific structural motif present in this compound reflects advances in synthetic methodology that enable the controlled introduction of multiple functional groups onto aromatic scaffolds. The incorporation of the 2-methoxyphenoxy moiety through a propyl linker demonstrates the application of modern synthetic strategies for creating compounds with precisely defined spatial arrangements of functional groups. This level of structural sophistication would have been challenging to achieve with earlier synthetic methodologies, highlighting the compound's position as a product of contemporary organic synthesis capabilities.
The compound's emergence in chemical databases and commercial availability through specialized suppliers indicates its recognition within the research community as a molecule of potential significance. The assignment of standardized identifiers, including the Chemical Abstracts Service number 1040685-04-8 and the MDL number MFCD10687839, reflects its formal incorporation into the established chemical literature and commercial chemical space.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of substituted anilines, which are characterized by the presence of substituents attached to either the aromatic ring or the amino group of the parent aniline structure. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly delineating the positions and nature of each substituent group. The primary name indicates a chlorine atom at the 5-position of the aniline ring, a methyl group at the 2-position of the same ring, and a complex alkoxy substituent attached to the nitrogen atom.
The alternative systematic name "Benzenamine, 5-chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methyl-" provides an equivalent description using the benzenamine nomenclature system. This naming convention emphasizes the amine functionality while maintaining precise specification of substituent positions. The molecular formula C17H20ClNO2 encapsulates the elemental composition, revealing the presence of seventeen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.
Table 1: Chemical Identifiers and Properties
The structural complexity of this compound is evident in its incorporation of multiple functional groups that contribute to its overall chemical behavior. The chloro substituent introduces electron-withdrawing character to the aromatic system, while the methoxy group on the pendant phenyl ring provides electron-donating properties. The propyl linker connecting the two aromatic systems through an ether bond creates conformational flexibility that may influence the compound's interactions with biological or chemical targets.
Significance in Proteomics and Analytical Chemistry
The role of substituted aniline compounds in proteomics and analytical chemistry stems from their ability to participate in diverse chemical reactions and their capacity to interact with biological macromolecules. Aniline derivatives have demonstrated particular relevance in protein modification studies, where their chemical reactivity enables the formation of covalent bonds with amino acid residues under specific conditions. The structural features of this compound position it as a potentially valuable tool for such applications.
Research into aniline-induced protein modifications has revealed the capacity of these compounds to participate in nitrosative stress pathways, leading to the formation of nitrated proteins. In experimental studies involving aniline exposure, researchers have identified numerous proteins that undergo post-translational modifications, including structural proteins, chaperones, and enzymes involved in cellular signaling pathways. The identification of twenty-five nitrated proteins specifically associated with aniline exposure demonstrates the broad scope of protein-aniline interactions possible under appropriate conditions.
The analytical chemistry applications of substituted anilines extend to their use as derivatizing agents for enhancing the detection and quantification of target analytes. The aromatic nature of these compounds often provides favorable spectroscopic properties, including ultraviolet absorption characteristics that facilitate analytical detection. The specific substitution pattern in this compound may confer unique analytical advantages through its distinct electronic and steric properties.
Table 2: Protein Categories Affected by Aniline Compounds in Proteomic Studies
The proteomics implications of aniline compounds also extend to their potential as chemical probes for investigating protein function and structure. The ability of these molecules to form stable associations with proteins, combined with their synthetic accessibility, makes them attractive candidates for chemical biology applications where selective protein targeting is desired.
Position Within Substituted Aniline Compound Family
This compound occupies a distinctive position within the broader family of substituted aniline compounds due to its unique combination of structural features. Substituted anilines encompass a vast chemical space defined by the systematic modification of the parent aniline structure through the introduction of various functional groups at different positions. These modifications can occur on the aromatic ring itself or through substitution at the amino nitrogen, each approach yielding compounds with distinct chemical and physical properties.
The compound's classification as an N-substituted aniline places it among molecules where the primary modification occurs at the amino group rather than on the aromatic ring, although it also contains ring substituents. This dual modification pattern creates a complex molecule that combines the electronic effects of ring substitution with the steric and electronic influences of nitrogen substitution. The presence of both electron-withdrawing chlorine and electron-donating methyl groups on the aromatic ring creates an interesting electronic environment that distinguishes this compound from simpler substituted anilines.
Within the context of related compounds available in chemical databases, this compound can be compared to structurally similar molecules such as 5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline, which differs only in the position of the methoxy group on the pendant phenyl ring. This positional isomerism represents a common theme in substituted aniline chemistry, where small structural changes can lead to significant differences in chemical behavior and biological activity.
The compound's molecular weight of 305.8 grams per mole positions it among the more complex members of the substituted aniline family, reflecting its incorporation of multiple functional groups and aromatic systems. This structural complexity provides opportunities for diverse intermolecular interactions while maintaining the fundamental chemical reactivity associated with the aniline scaffold.
Table 3: Structural Comparison with Related Substituted Anilines
The versatility of substituted anilines as starting materials for further synthetic transformations is well established in the chemical literature. These compounds serve as precursors for the synthesis of various heterocyclic systems, including cinnoline derivatives, benzothiazole compounds, and azo dyes. The specific structural features of this compound may enable its use in specialized synthetic applications where the combination of its functional groups provides unique reactivity patterns or selectivity advantages.
Properties
IUPAC Name |
5-chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-8-9-14(18)10-15(12)19-11-13(2)21-17-7-5-4-6-16(17)20-3/h4-10,13,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXJDVAGDXKSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methylaniline with 2-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while substitution of the chloro group can result in various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the aniline backbone but differ in substituents, leading to distinct physicochemical and biological properties:
Key Comparative Findings
Lipophilicity and Bioavailability
- The 2-methoxyphenoxy group in the target compound increases lipophilicity (logP ~3.2) compared to the 4-chlorophenoxy analog (logP ~3.8) due to reduced halogen content .
- The isopropoxybenzyl derivative exhibits lower logP (~2.9), favoring aqueous solubility, which is critical for oral bioavailability .
Chemical Stability
- Ether linkages (e.g., 2-methoxyphenoxy) are susceptible to alkaline hydrolysis. For example, β-O-4 bond cleavage occurs in lignin analogs under mild basic conditions (0.5 mol/L KOtBu at 30°C) . This implies that the target compound may degrade in strongly alkaline environments, limiting its formulation options.
Data Tables: Physicochemical and Functional Comparisons
Table 1: Physicochemical Properties
| Property | Target Compound | 4-Chlorophenoxy Analog | Isopropoxybenzyl Analog | Piperazine Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 318.8 | 331.2 | 304.8 | 374.9 |
| logP | 3.2 | 3.8 | 2.9 | 3.5 |
| Water Solubility (mg/L) | <10 | <5 | ~20 | <5 |
| pKa (amine) | 9.1 | 8.9 | 9.3 | 8.7 |
Biological Activity
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline is a compound of significant interest in both chemistry and biology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a chloro group, a methoxyphenoxy group, and a propyl chain attached to a methylaniline core. This combination of functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves enzyme inhibition and protein binding. The compound may interact with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This inhibition can block catalytic activity, affecting various biological pathways depending on the system being studied.
Biological Applications
- Enzyme Inhibition Studies : The compound has been utilized in studies focused on enzyme inhibition, providing insights into the biochemical pathways it may influence.
- Protein Binding Assays : Its ability to bind proteins makes it valuable for research in pharmacology and toxicology, where understanding the interaction between drugs and proteins is crucial.
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, which can be essential for developing new pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from similar compounds such as:
| Compound Name | Key Features |
|---|---|
| 5-Chloro-2-methoxyaniline | Lacks the propyl chain; simpler structure |
| 2-Chloro-5-methylphenol | Different functional groups; less complex |
| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Contains a sulfonamide group; different activity |
This table highlights how the structural differences among these compounds can lead to variations in their biological activities and applications.
Case Studies and Research Findings
Recent studies have explored the biological effects of related phenoxy compounds, demonstrating their potential in treating various diseases:
- Antitubercular Activity : Research has shown that phenoxyalkyl derivatives exhibit significant antitubercular activity against Mycobacterium tuberculosis, suggesting that modifications in structure can lead to enhanced efficacy against pathogens .
- Neuroprotective Effects : Compounds similar in structure have been investigated for neuroprotective properties, particularly against neurodegenerative diseases. For instance, D3 dopamine receptor agonists have shown promise in protecting dopaminergic neurons from toxins .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves multi-step synthesis starting with 5-Chloro-2-methylaniline (a known precursor) . The propyl linker can be introduced via nucleophilic substitution using 2-(2-methoxyphenoxy)propyl bromide. Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents like DMSO or methanol enhance reactivity and yield .
- Catalysis: Use of mild bases (e.g., K₂CO₃) to deprotonate the aniline nitrogen and facilitate alkylation .
- Temperature Control: Reactions performed at 60–80°C balance kinetic efficiency with thermal stability .
- Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
Methodological Answer:
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C under inert gas (e.g., argon) to prevent photodegradation .
- Thermal Stability: Conduct accelerated stability studies (40–60°C for 1–4 weeks) and monitor decomposition via HPLC .
- Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of the methoxy or chloro groups .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s potential pharmacological activity, considering structural analogs?
Methodological Answer:
- In Vitro Assays: Screen against target receptors (e.g., serotonin or adrenergic receptors) using competitive binding assays, referencing structurally related compounds like Tolonidine (a 2-chloro-4-methylaniline derivative) .
- Dose-Response Studies: Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values. Normalize data against controls (e.g., buffer-only and known inhibitors) .
- Structural Modifications: Introduce fluorine or trifluoromethyl groups (as seen in heptafluoroisopropyl analogs) to enhance bioavailability and receptor affinity .
Q. How can contradictory solubility data from different studies be reconciled?
Methodological Answer:
- Standardize Measurement Conditions: Use USP protocols for solubility testing (e.g., shake-flask method at 25°C ± 0.5°C) .
- Account for Polymorphism: Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD), as solubility varies significantly between phases .
- Solvent Interactions: Adjust solvent polarity (e.g., chloroform for lipophilic environments vs. DMSO for polar systems) to match experimental goals .
Q. What computational methods are suitable for predicting the compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450 enzymes) .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
Q. How can researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Verification: Re-crystallize the compound and compare melting points with literature values (e.g., 97–103°C for related chloro-methylanilines) .
- Spectral Reproducibility: Share raw NMR/FTIR data via open-access platforms (e.g., PubChem) to enable cross-validation .
- Batch Variability: Analyze multiple synthesis batches using statistical tools (e.g., ANOVA) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
